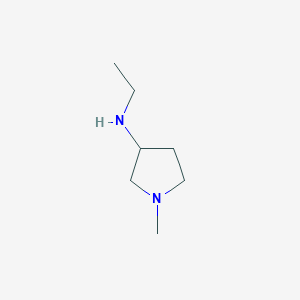

N-ethyl-1-methylpyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-ethyl-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTGTAYSFGXFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Ethyl 1 Methylpyrrolidin 3 Amine: an Overview of Its Role in Contemporary Chemical Research

Nomenclature and Stereoisomerism in N-Ethyl-1-methylpyrrolidin-3-amine Research

The systematic name of a chemical compound provides an unambiguous description of its molecular structure. According to IUPAC nomenclature, the name this compound precisely defines the arrangement of atoms in this molecule. The name can be deconstructed as follows:

Pyrrolidine (B122466) : This is the core parent structure, indicating a five-membered saturated ring containing one nitrogen atom. tandfonline.com

3-amine : An amino group (-NH₂) is attached to the third carbon atom of the pyrrolidine ring.

1-methyl : A methyl group (-CH₃) is substituted on the nitrogen atom (position 1) of the pyrrolidine ring.

N-ethyl : An ethyl group (-CH₂CH₃) is substituted on the nitrogen atom of the exocyclic amino group at position 3.

The molecule contains two nitrogen atoms with different substitution patterns. The nitrogen within the ring at position 1 is tertiary, as it is bonded to three carbon atoms. libretexts.orgpressbooks.pub The exocyclic nitrogen at position 3 is secondary, bonded to one carbon of the ring and one carbon of the ethyl group. libretexts.orgpressbooks.pub

A critical feature of this compound is its stereochemistry. The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, as it is bonded to four different groups (the ring nitrogen, a ring methylene (B1212753) group, the N-ethylamino group, and a hydrogen atom). Consequently, the compound can exist as a pair of enantiomers: (R)-N-ethyl-1-methylpyrrolidin-3-amine and (S)-N-ethyl-1-methylpyrrolidin-3-amine. The spatial orientation of substituents around this chiral center is a crucial aspect of its chemistry. nih.gov The different stereoisomers of a molecule can exhibit distinct biological profiles due to differential interactions with enantioselective biological targets like enzymes and receptors. nih.gov The stereoselective synthesis of specific pyrrolidine enantiomers is a significant area of research, often starting from chiral precursors like proline or employing asymmetric synthesis methods to ensure the desired stereochemical outcome. mdpi.comnortheastern.eduresearchgate.net

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₆N₂ |

| InChI Key | RPTGTAYSFGXFGV-UHFFFAOYSA-N sigmaaldrich.com |

| Structure | A five-membered saturated nitrogen-containing ring (pyrrolidine) with a methyl group on the ring nitrogen (position 1) and an ethylamino group on a ring carbon (position 3). |

| Chirality | Contains one stereocenter at the C3 position, existing as (R) and (S) enantiomers. |

Historical Context and Evolution of Research on Pyrrolidine Derivatives

Research into pyrrolidine derivatives is deeply rooted in the study of natural products. The pyrrolidine ring is a recurring motif in a multitude of alkaloids isolated from plants and microorganisms, as well as being the core structure of the proteinogenic amino acid, proline. tandfonline.comfrontiersin.orgbohrium.com Early chemical investigations focused on the isolation and structural elucidation of these natural compounds, which laid the groundwork for understanding the chemical properties of the pyrrolidine scaffold.

The evolution of organic synthesis transformed the study of pyrrolidines from an observational science to a creative one. A significant milestone in the field was the determination of the structure and subsequent synthesis of Protirelin (thyrotropin-releasing hormone) in 1969, a simple peptide hormone containing a pyrrolidine ring derived from a proline precursor. mdpi.com This achievement, recognized with a Nobel Prize in 1977, highlighted the biological importance of even simple pyrrolidine-containing molecules and spurred further interest in their synthesis. mdpi.com

Over the past several decades, research has expanded dramatically, focusing on the development of novel and efficient synthetic methodologies to create a diverse library of pyrrolidine derivatives. Key developments include:

Stereoselective Synthesis : Given the importance of chirality, significant effort has been dedicated to methods that control the stereochemical outcome of reactions, often using chiral pool starting materials like L-proline and (S)-4-hydroxy-L-proline or employing asymmetric catalysis. mdpi.com

Multicomponent Reactions (MCRs) : More recently, MCRs have gained prominence as an efficient strategy for synthesizing complex pyrrolidine structures in a single step from simple precursors, which is advantageous for creating large libraries of compounds for screening. tandfonline.com

Process Chemistry Development : The synthesis of pyrrolidine-containing therapeutic agents has driven extensive research into scalable and efficient manufacturing processes, such as the development of a second-generation process for Eletriptan. mdpi.com

This continuous evolution of synthetic strategies reflects the enduring importance of the pyrrolidine scaffold in the quest for new molecules with specific functions. tandfonline.combohrium.com

| Era | Key Developments in Pyrrolidine Research | Significance |

| Early 20th Century | Isolation and structural elucidation of natural alkaloids containing the pyrrolidine ring (e.g., nicotine). | Established the prevalence of the pyrrolidine scaffold in nature. frontiersin.org |

| Mid-20th Century | Use of proline, a pyrrolidine-containing amino acid, as a chiral building block in synthesis. | Opened pathways for the asymmetric synthesis of complex molecules. mdpi.com |

| 1969 | Synthesis of Protirelin, a tripeptide containing a pyrrolidone moiety derived from pyroglutamic acid. | Demonstrated the potent biological activity of relatively simple pyrrolidine-based structures. mdpi.com |

| Late 20th Century - Present | Development of advanced synthetic methods, including stereoselective synthesis and multicomponent reactions. | Enabled the creation of vast libraries of novel pyrrolidine derivatives for research and drug discovery. tandfonline.commdpi.com |

| 21st Century | Identification of pyrrolidine derivatives as inhibitors for various enzymes like DPP-IV and as anticancer agents. | Solidified the role of the pyrrolidine moiety as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.net |

Significance of the Pyrrolidine Moiety in Chemical and Biological Systems

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. bohrium.comtandfonline.com Its significance stems from a unique combination of physicochemical properties that make it an ideal building block for interacting with biological systems.

Key structural and chemical features of the pyrrolidine moiety include:

Three-Dimensional Structure : As a saturated, five-membered ring, pyrrolidine is non-planar. This "puckered" conformation provides a well-defined three-dimensional architecture, which is crucial for the spatial arrangement of substituents to fit into the binding pockets of proteins and other biological targets. nih.gov

Hydrophilicity and Basicity : The presence of the nitrogen atom imparts hydrophilicity and basicity to the molecule. tandfonline.com The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor, a key interaction in molecular recognition events. Its basicity allows for the formation of salts, which can be important for the formulation of compounds.

Synthetic Tractability : The pyrrolidine ring can be readily functionalized at various positions, particularly at the nitrogen atom and the carbon atoms, allowing for systematic modifications to optimize interactions with a specific biological target. bohrium.comtandfonline.com

These properties have enabled the development of pyrrolidine derivatives that exhibit a vast spectrum of biological activities. Research has shown that compounds incorporating the pyrrolidine scaffold are involved in a wide array of therapeutic areas. The versatility of this scaffold allows it to be tailored to interact with diverse biological targets, including enzymes, receptors, and DNA. tandfonline.com This adaptability has made the pyrrolidine framework a central element in the design and development of novel compounds in contemporary chemical and pharmacological research. frontiersin.org

| Class of Pyrrolidine Derivative | Associated Biological Activity in Research |

| Pyrrolidine-2,5-diones | Investigated for anticonvulsant properties. nih.gov |

| Polyhydroxylated Pyrrolidines (Aza-sugars) | Studied as inhibitors of glycosidase and aldose reductase enzymes. nih.gov |

| Pyrrolidine Sulfonamides | Explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for antidiabetic research. frontiersin.org |

| Pyrrolidine-Thiazole Hybrids | Synthesized and evaluated for antibacterial activities. frontiersin.org |

| Pyrrolidine Oxadiazoles | Designed as potential anthelmintic agents. frontiersin.org |

| Multimeric Pyrrolidine Iminosugars | Investigated as enzyme inhibitors for conditions like Fabry disease. frontiersin.org |

Synthetic Methodologies and Chemical Transformations of N Ethyl 1 Methylpyrrolidin 3 Amine

Advanced Synthetic Pathways for N-Ethyl-1-methylpyrrolidin-3-amine

The synthesis of this compound and its derivatives is pivotal for their application in various fields of chemical research. A common laboratory-scale synthesis for the (R)-enantiomer involves the reaction of ethylamine (B1201723) with 1-methylpyrrolidine-3-carboxaldehyde. smolecule.com This transformation is typically achieved through reductive amination, employing reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride under controlled conditions. smolecule.com Industrial production may leverage catalytic hydrogenation of N-methylsuccinimide for efficiency and scalability.

Enantioselective Synthesis of this compound Stereoisomers

Achieving high enantiopurity is critical in the synthesis of chiral molecules. For pyrrolidine (B122466) derivatives, several stereoselective strategies have been developed. One practical and efficient process was developed for the synthesis of a closely related analog, N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine, a key intermediate for the antibiotic premafloxacin. northeastern.edu This multi-step sequence begins with an asymmetric Michael addition to establish a key chiral center, followed by a stereoselective alkylation. northeastern.edu

Another approach to enantiomerically pure pyrrolidines involves the synthesis of (+)-Coerulescine. nih.gov In this process, a diol intermediate is purified to over 99% enantiomeric excess (ee) through recrystallization. nih.gov Subsequent dimesylation and a double N-alkylation with methylamine (B109427) successfully yield the desired N-methylpyrrolidine ring system while preserving the stereochemistry. nih.gov The final steps involve the reduction of a nitro group via catalytic hydrogenation to produce the target amine. nih.gov

Catalytic Approaches in Pyrrolidine Amine Synthesis

Catalysis offers powerful and atom-economical routes to pyrrolidine rings, which form the core of this compound. These methods often provide high levels of selectivity and functional group tolerance.

Transition metal catalysts are widely employed for the synthesis of N-heterocyclic compounds. acs.org A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. acs.orgorganic-chemistry.org Ruthenium complexes have also proven effective; for instance, 1,4-butanediol (B3395766) reacts with aromatic or aliphatic amines to produce N-substituted pyrrolidines in high yields. oup.com The choice of catalyst can be tailored to the substrate, with [RuCl2(PPh3)3] being optimal for aromatic amines and [RuCl3·nH2O-3PBu3] for aliphatic amines. oup.com Furthermore, gold-catalyzed intramolecular hydroamination of N-tosylated γ-amino olefins provides another route to pyrrolidine derivatives. ingentaconnect.com

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cp*Ir Complex | Primary Amines + Diols | Cyclic Amines (e.g., Pyrrolidines) | Environmentally benign synthesis of various ring sizes. | acs.orgorganic-chemistry.org |

| [RuCl2(PPh3)3] | Aromatic Amines + 1,4-Butanediol | N-Aryl Pyrrolidines | High yields (83-91%). | oup.com |

| [RuCl3·nH2O-3PBu3] | Aliphatic Amines + 1,4-Butanediol | N-Alkyl Pyrrolidines | Excellent yields (87-91%). | oup.com |

| Au[P(t-Bu)2(o-biphenyl)]Cl / AgOTf | N-Alkenyl Carbamates | Pyrrolidine Derivatives | Catalyzes intramolecular exo-hydroamination. | ingentaconnect.com |

| Ti(NMe2)4 | Free Aminoalkenes | Pyrrolidine/Piperidine Derivatives | High yields, particularly with geminally substituted alkenes. | ingentaconnect.com |

Intramolecular C-H amination is a direct and powerful strategy for constructing pyrrolidine rings. Copper and rhodium catalysts are particularly prominent in this area.

Copper-Catalyzed Amination: Copper-based catalytic systems can achieve the intramolecular amination of unactivated C(sp³)–H bonds under mild conditions, providing pyrrolidines with high regio- and chemoselectivity. organic-chemistry.orgnih.gov A notable method explores the dual function of the N-F bond as both an oxidant and a nitrogen source in intramolecular C-H functionalization. oregonstate.edunih.gov This copper-catalyzed approach allows for the controlled synthesis of both pyrrolidines and piperidines, operating through a Cu(I)/Cu(II) redox cycle. oregonstate.edunih.gov Mechanistic studies have shown that using N-fluoro amides with a [TpxCuL] complex precatalyst is an effective method for this transformation. nih.gov

Rhodium-Catalyzed Amination: Rhodium catalysts are highly effective for intramolecular C-H amination and hydroamination reactions. researchgate.net The first examples of rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated terminal alkenes provided access to a variety of enantioenriched 2-methylpyrrolidines with up to 91% ee. nih.gov Dirhodium catalysts can also facilitate the regio- and diastereoselective synthesis of N-unprotected pyrrolidines via nitrene insertion into sp³ C-H bonds at room temperature. organic-chemistry.org A formal [4+1] approach to pyrrolidines has also been developed using Rh(III) catalysis, where unactivated terminal alkenes act as four-carbon sources. nih.gov This method proceeds through an intermolecular aziridination followed by an acid-promoted ring expansion to form the pyrrolidine structure, proving especially useful for spiro-pyrrolidines. nih.gov

The principles of green chemistry aim to design chemical processes that are environmentally benign. In pyrrolidine synthesis, this includes using non-toxic solvents, reusable catalysts, and energy-efficient conditions. A green synthesis of N-methylpyrrolidine has been developed using water as the solvent and potassium carbonate as an inexpensive, environmentally friendly catalyst at a moderate temperature of 90°C. vjs.ac.vnresearchgate.net

Another sustainable approach involves a one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral amino acids under catalyst-free conditions in an ethanol-water mixture to produce complex pyrrolidine-fused spirooxindoles. rsc.org This method is notable for its high yields and avoidance of toxic solvents and chromatographic purification. rsc.org Furthermore, the development of heterogeneous nanocatalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, allows for the efficient, green, and stereoselective synthesis of spirocyclic pyrrolidines. rsc.org A key advantage of this system is that the magnetic nanocatalyst can be easily recovered and reused multiple times without a significant loss of catalytic activity. rsc.org

Reductive Amination Techniques for this compound Analogs

Reductive amination, or reductive alkylation, is a highly versatile and common method for synthesizing amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.comwikipedia.org The process involves the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, which is then reduced in situ to the target amine. wikipedia.orgnih.gov This one-pot procedure avoids the over-alkylation problems often encountered with direct alkylation of amines. masterorganicchemistry.com

This technique is directly applicable to the synthesis of this compound and its analogs. For example, reacting 1-methylpyrrolidin-3-one (B1295487) with ethylamine in the presence of a suitable reducing agent would yield the target compound. A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Other common reagents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is a milder and safer alternative to NaBH₃CN. masterorganicchemistry.com

| Reducing Agent | Abbreviation | Typical Use Case | Key Features | Reference |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | General reduction of imines. | Common and inexpensive; can also reduce aldehydes/ketones. | masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of carbonyls. | Highly selective; reaction proceeds at mildly acidic pH. Raises cyanide safety concerns. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | General reduction of imines, especially for acid-sensitive substrates. | Milder, non-toxic alternative to NaBH₃CN; does not require pH control. | masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂) | H₂/Catalyst | Industrial scale synthesis. | Uses catalysts like Pd/C, PtO₂, or Raney Nickel; atom economical. | wikipedia.org |

| Phenylsilane | PhSiH₃ | Copper-catalyzed reductive methylation. | Used with formic acid as a C1 source for methylation of amines. | organic-chemistry.org |

The versatility of this method allows for the creation of a wide array of this compound analogs by simply varying the starting amine or carbonyl compound.

Synthesis of N-Methylpyrrolidine Precursors and Related Compounds

The synthesis of this compound relies on the availability of N-methylpyrrolidine precursors. Several methods have been developed for the synthesis of N-methylpyrrolidine. One industrial method involves the reaction of 1,4-butanediol with ammonia (B1221849) at high temperatures and pressures in the presence of a cobalt and nickel oxide catalyst. wikipedia.org Another approach is the hydrogenation of N-methylsuccinimide, which can be produced from succinic acid or its derivatives. google.com For instance, aqueous N-methylsuccinimide can be hydrogenated at 200°C and 1900 psi H₂ over a Rh/ZrO₂/C or Rh-Re/C catalyst to yield N-methylpyrrolidine. google.com

A greener synthesis of N-methylpyrrolidine has been reported using methylamine and 1,4-dibromobutane (B41627) in an aqueous medium with potassium carbonate as a catalyst at 90°C. vjs.ac.vnresearchgate.net This method offers an environmentally friendly alternative to traditional syntheses. researchgate.net The yield of N-methylpyrrolidine in this process is influenced by the choice of catalyst, with potassium carbonate showing the highest yield compared to other inorganic bases like KHCO₃, Na₂CO₃, NaOAc, and NaHCO₃. vjs.ac.vn

Furthermore, N-methylpyrrolidine can be synthesized via the cyclization of 1,4-butanediol and methylamine using modified ZSM-5 catalysts. vjs.ac.vn Another route involves the methylation of pyrrolidine, which itself can be synthesized from butanediol (B1596017) and ammonia over an aluminum thorium oxide catalyst at 300°C or from tetrahydrofuran (B95107) (THF) and ammonia over aluminum oxide at 275-375°C. vjs.ac.vn

A patented method describes the preparation of N-methylpyrrolidine from 1,4-dichlorobutane (B89584) and an aqueous solution of methylamine in an ether solvent, such as diglyme (B29089) or anisole, with potassium iodide as a catalyst. google.com This process boasts a high yield of over 88% and a product purity of over 99%. google.com

The synthesis of the chiral (R)-N-Ethyl-N-methylpyrrolidin-3-amine can be achieved through the reaction of ethylamine with 1-methylpyrrolidine-3-carboxaldehyde, followed by reduction using agents like sodium borohydride or lithium aluminum hydride. smolecule.com

| Precursor | Starting Materials | Catalyst/Reagents | Key Conditions | Reference |

|---|---|---|---|---|

| N-Methylpyrrolidine | 1,4-Butanediol, Ammonia | Cobalt and Nickel Oxide | 165–200 °C, 17–21 MPa | wikipedia.org |

| N-Methylpyrrolidine | N-Methylsuccinimide, H₂ | Rh/ZrO₂/C or Rh-Re/C | 200°C, 1900 psi | google.com |

| N-Methylpyrrolidine | Methylamine, 1,4-Dibromobutane | K₂CO₃ | 90°C, Aqueous medium | vjs.ac.vnresearchgate.net |

| N-Methylpyrrolidine | 1,4-Dichlorobutane, Methylamine | Potassium Iodide | Ether solvent | google.com |

| (R)-N-Ethyl-N-methylpyrrolidin-3-amine | Ethylamine, 1-Methylpyrrolidine-3-carboxaldehyde | Sodium borohydride or Lithium aluminum hydride | Reduction and amination | smolecule.com |

Derivatization Strategies for this compound

The modification of alkyl chains on the this compound scaffold is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of molecules. For instance, in the development of ligands for the 5-HT6 and D3 receptors, structural modifications have included the introduction of various alkyl chains on the basic nitrogen atom. mdpi.com

One study explored the impact of replacing the ethyl group with other substituents. mdpi.com For example, derivatives with isobutyl, 2-hydroxyethyl, and 3-methoxyprop-1-yl groups attached to the pyrrolidine nitrogen have been synthesized and evaluated for their receptor binding affinity. mdpi.com The synthesis of these derivatives often involves standard N-alkylation reactions.

In another context, the synthesis of novel O-alkylated oxyimino androst-4-ene derivatives utilized various alkylaminoethyl chlorides, including those derived from pyrrolidine, to create a library of compounds for anticancer screening. nih.gov The synthesis involved the condensation of 3E-isomeric oximes with the appropriate alkylaminoethyl chlorides in the presence of a base. nih.gov

| Derivative Type | Modification Strategy | Synthetic Approach | Example Application | Reference |

|---|---|---|---|---|

| N-Substituted Pyrrolidines | Variation of the N-alkyl group | N-alkylation | 5-HT6/D3 receptor ligands | mdpi.com |

| O-Alkylated Oxime Ethers | Incorporation of N-alkylpyrrolidin-3-yl)ethyl moiety | Condensation with alkylaminoethyl chlorides | Anticancer agents | nih.gov |

This compound serves as a valuable scaffold for the construction of more complex molecules with potential biological activity. smolecule.com Its incorporation into larger molecular frameworks is a key strategy in drug discovery.

For example, the pyrrolidine ring is a core component of many natural alkaloids like nicotine (B1678760) and hygrine, as well as synthetic drugs such as procyclidine (B1679153) and bepridil. wikipedia.org The N-methylpyrrolidine ring, a substructure of this compound, is found in the antibiotic cefepime, where it influences the drug's pharmacokinetic properties. vjs.ac.vnresearchgate.net

In the development of 5-HT3A and 5-HT3AB receptor-selective ligands, N-methylpyrrolidin-3-amine has been incorporated into quinoxaline-based scaffolds. nih.gov This was achieved through nucleophilic aromatic substitution reactions, where the pyrrolidine amine displaces a leaving group on the quinoxaline (B1680401) ring. nih.gov

Furthermore, the pyrrolidine moiety has been integrated into dual-target ligands for the μ-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R). nih.gov In one approach, a substituted trans-(2S,4R)-pyrrolidine was tethered to different opioid scaffolds to create bivalent ligands with potential as safer analgesics. nih.gov

The functionalization of the pyrrolidine ring itself, beyond the existing substituents, opens up avenues for creating a diverse range of derivatives. While specific examples for this compound are not detailed in the provided results, general methods for pyrrolidine functionalization can be applied.

One approach is the stereoselective reduction of a dihydropyrrole to afford a cis-disubstituted pyrrolidine, with the trans-isomer being accessible via epimerization. whiterose.ac.uk Another strategy involves the diastereoselective synthesis of 2,3-disubstituted pyrrolidines. whiterose.ac.uk

For the synthesis of pyrrolidine-3-carboxylic acid derivatives, an organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been developed. researchgate.net The resulting products can be further transformed into functionalized pyrrolidines through reductive amination. researchgate.net

Reaction Mechanisms and Mechanistic Studies in Pyrrolidine Amine Synthesis

The synthesis of pyrrolidines and their derivatives often involves complex reaction mechanisms that have been the subject of detailed studies. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been developed for the synthesis of α-CN pyrrolidines. nih.gov

A proposed mechanism for the formation of pyrroles from secondary amine-tethered alkynes involves a silver-mediated tandem amination/oxidation sequence. nih.gov This proceeds through a hydroamination step to form a six-membered enamine intermediate, followed by double bond migration and a second hydroamination-migration sequence. nih.gov

In the synthesis of pyrrolidines from N-carbamate-protected amino alcohols, an acid-promoted mechanism is proposed where the hydroxyl group is activated by an orthoester, facilitating intramolecular cyclization despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen. organic-chemistry.org

Process Optimization and Scale-Up Considerations for this compound Production

For the industrial production of this compound and related compounds, process optimization and scale-up are crucial. The synthesis of N-methylpyrrolidine, a key precursor, has been optimized for industrial settings. For example, the reaction of 1,4-butanediol and ammonia is carried out in a continuous tube reactor in the liquid phase using a fixed-bed catalyst. wikipedia.org The product is then purified through multistage extractive and azeotropic distillation. wikipedia.org

A patented method for N-methylpyrrolidine synthesis from 1,4-dichlorobutane and methylamine highlights the importance of reaction conditions for achieving high yields and purity. google.com The use of an ether solvent that can form a hydrogen bond with methylamine and has a boiling point higher than the azeotrope of methylamine and water is a key feature of this optimized process. google.com

For chiral compounds like (R)-N-Ethyl-N-methylpyrrolidin-3-amine, continuous flow synthesis methods may be employed on a larger scale to optimize yield and purity. smolecule.com

Advanced Spectroscopic and Analytical Characterization of N Ethyl 1 Methylpyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in N-ethyl-1-methylpyrrolidin-3-amine can be established.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The ethyl group attached to the amine at position 3 would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons due to spin-spin coupling. The N-methyl group on the pyrrolidine (B122466) ring would appear as a singlet. The protons on the pyrrolidine ring itself would produce more complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org Carbons bonded to electronegative nitrogen atoms are deshielded and thus appear at a higher chemical shift (downfield). libretexts.org Based on substituent effects and data from related pyrrolidine structures, a predicted chemical shift range for each carbon atom can be estimated. researchgate.netoregonstate.edu For unambiguous assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general chemical shift theory.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N1-CH₃ | ~2.3 (singlet) | ~42 |

| C2-H₂ | ~2.5-2.8 (multiplet) | ~60 |

| C3-H | ~2.9-3.2 (multiplet) | ~58 |

| C4-H₂ | ~1.6-1.9 (multiplet) | ~28 |

| C5-H₂ | ~2.2-2.5 (multiplet) | ~55 |

| N3-CH₂-CH₃ | ~2.6 (quartet) | ~49 |

| N3-CH₂-CH₃ | ~1.1 (triplet) | ~15 |

Application of NMR for N-Alkyl Group Determination in Amines

A specialized NMR technique can be used to confirm that the methyl and ethyl groups are attached to nitrogen atoms. This method involves comparing the NMR spectra of the amine in a neutral solvent, such as deuterochloroform (CDCl₃), with its spectrum in an acidic solvent, like trifluoroacetic acid (TFA). cdnsciencepub.com The protonation of the basic nitrogen atoms in the acidic medium causes a significant deshielding of the adjacent protons. cdnsciencepub.com Consequently, the resonance signals of the N-methyl and N-ethyl protons are expected to shift downfield by approximately 0.3-1.3 ppm. cdnsciencepub.com This observable shift provides definitive evidence for the N-alkyl substitution pattern within the molecule. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₁₆N₂, corresponding to a monoisotopic mass of 128.13135 Da. uni.lu

As an aliphatic amine, this compound is expected to exhibit characteristic fragmentation behavior. The molecular ion peak ([M]⁺) should be observed at an odd mass-to-charge ratio (m/z) of 128, which is typical for compounds containing an odd number of nitrogen atoms. miamioh.edu The predominant fragmentation mechanism for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The largest alkyl group is typically lost preferentially during this process. miamioh.edu

Key predicted fragments include:

m/z 113: Resulting from the α-cleavage and loss of a methyl radical (•CH₃).

m/z 99: Resulting from the α-cleavage and loss of an ethyl radical (•C₂H₅).

m/z 57: A potential fragment arising from the cleavage of the pyrrolidine ring, similar to patterns observed in related compounds like 1-methylpyrrolidine. aanda.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Identity | Predicted Collision Cross Section (CCS) (Ų) uni.lu |

|---|---|---|---|

| [M]⁺ | 128.13 | Molecular Ion | 126.1 |

| [M+H]⁺ | 129.14 | Protonated Molecule | 130.1 |

| [M+Na]⁺ | 151.12 | Sodium Adduct | 134.9 |

| [M-CH₃]⁺ | 113.12 | Loss of methyl group | - |

| [M-C₂H₅]⁺ | 99.10 | Loss of ethyl group | - |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in a sample. Both gas and liquid chromatography offer powerful solutions for its analysis.

Gas Chromatography (GC) Method Development for N-Methylpyrrolidine and Related Amines

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. A method for its analysis can be adapted from established procedures for related compounds such as N-methylpyrrolidine (NMP). nih.gov A common approach involves using a non-polar capillary column, such as an HP-1 (polydimethylsiloxane), with a flame ionization detector (FID). nih.gov For enhanced selectivity and sensitivity for nitrogen-containing compounds, a nitrogen-phosphorous detector (NPD) can be employed. nih.gov An internal standard, such as pyridine, is often used to ensure accurate quantification. nih.gov

Table 3: Proposed Gas Chromatography (GC) Method Parameters

| Parameter | Proposed Condition | Reference |

|---|---|---|

| Column | HP-1 (or equivalent) | nih.gov |

| Column Temperature | 100-150 °C (Isothermal or Gradient) | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Detector Temperature | 250 °C (FID) or 300 °C (NPD) | nih.govnih.gov |

| Detector | Flame Ionization (FID) or Nitrogen-Phosphorous (NPD) | nih.govnih.gov |

| Carrier Gas | Helium or Nitrogen | |

| Internal Standard | Pyridine | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Purity

For general purity analysis, a reversed-phase HPLC method is typically used. This involves a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA), and detection via ultraviolet (UV) absorption. rsc.org

To separate and quantify the individual enantiomers, a specialized chiral stationary phase (CSP) is required. Chiral-phase HPLC is the standard method for determining the enantiomeric ratio (er) or enantiomeric excess (ee) of a chiral compound. acs.org

Table 4: Typical HPLC Method Parameters

| Parameter | Purity Analysis (Reversed-Phase) | Stereoisomer Analysis (Chiral) |

|---|---|---|

| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 150 mm) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) based) |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA (Gradient) | Hexane / Isopropanol / Diethylamine (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 210 nm) | UV (e.g., 220 nm) |

| Purpose | Quantify chemical impurities | Determine enantiomeric ratio (er) |

Ion Chromatography (IC) for Amine Determination in Complex Matrices

Ion chromatography (IC) stands as a robust analytical technique for the determination of amines, including this compound, particularly within complex sample matrices. researchgate.net This method is well-established for quantifying low concentrations of amines, often at µg/L to mg/L levels. thermofisher.com The separation is typically achieved using ion-exchange chromatography followed by suppressed conductivity detection. thermofisher.com For aliphatic and heterocyclic amines, specialized cation exchange columns, such as the IonPac CS10 and CS12A, are often employed. researchgate.net

The presence of a high concentration of other ions, like a large excess of ammonia (B1221849), can pose a significant challenge, potentially causing co-elution and interfering with accurate quantification when using conductivity detection alone. researchgate.netnih.gov To overcome this, coupling ion chromatography with mass spectrometry (IC-MS) provides an additional dimension of selectivity. nih.govpsu.edu By targeting the specific mass-to-charge ratio (m/z) of the analyte, IC-MS can resolve the target amine from interfering background ions, significantly enhancing detection limits and confirmation of identity. nih.gov This hyphenated technique allows for the detection of amines at levels as low as 1 µg/L or even lower, making it exceptionally suitable for trace analysis in challenging environments. nih.govpsu.edu

Table 1: Typical Ion Chromatography Parameters for Amine Analysis

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Separation Column | Cation-exchange (e.g., Dionex IonPac CS16, CS19) | Separates amines based on their affinity for the stationary phase. | thermofisher.com |

| Eluent | Methanesulfonic acid (MSA) | Mobile phase that carries the sample through the column. | thermofisher.com |

| Detection | Suppressed Conductivity | Provides sensitive and universal detection for ionic species. | thermofisher.comnih.gov |

| Alternative Detection | Mass Spectrometry (MS) | Offers high selectivity and lower detection limits, especially in complex matrices. | nih.govpsu.edu |

| Sample Preparation | Solid-Phase Extraction (SPE) | Can be used to separate the target amine from the bulk drug substance or matrix components prior to analysis. | researchgate.net |

| Application | Determination of low-level amines in pharmaceuticals, power plant water, or environmental samples. | Quality control and contamination monitoring. | thermofisher.comgoogle.com |

Advanced Analytical Methodologies for Impurity Profiling and Quality Control

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and drug products. scirp.orgsemanticscholar.org For a compound like this compound, a comprehensive impurity profile involves the identification, characterization, and quantification of any unwanted substances. semanticscholar.org According to International Council for Harmonisation (ICH) guidelines, impurities present at levels above 0.1% should generally be identified. nih.gov

Advanced analytical methodologies are essential for this task. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection (LC-MS), is a cornerstone technique for separating and quantifying organic impurities. amazonaws.com Gas Chromatography (GC), particularly with a mass spectrometer detector (GC-MS), is highly effective for identifying and measuring volatile or semi-volatile impurities, such as residual solvents or by-products from synthesis. researchgate.net

Potential impurities in this compound could include starting materials, intermediates, by-products from side reactions, and degradation products. For instance, N-methylpyrrolidine is a known hydrolysis product of some related pharmaceutical compounds and could be a potential impurity. researchgate.net Additionally, residual solvents used during synthesis are a common class of impurity that must be controlled within strict limits defined by guidelines such as ICH Q3C. ich.orgeuropa.eu The development of robust, stability-indicating analytical methods is crucial to demonstrate that the method can accurately measure the compound in the presence of its potential impurities and degradants. amazonaws.com

Table 3: Methodologies for Impurity Profiling of this compound

| Analytical Technique | Target Impurity Type | Purpose | Reference |

|---|---|---|---|

| HPLC / LC-MS | Organic Impurities (non-volatile), Degradation Products | Separation, quantification, and identification of process-related impurities and degradants. | scirp.orgamazonaws.com |

| GC / GC-MS | Volatile Organic Impurities, Residual Solvents | Detection and quantification of volatile by-products and solvents from manufacturing. | researchgate.net |

| NMR Spectroscopy | Structural Characterization | Elucidation of the chemical structure of unknown impurities isolated from the bulk material. | amazonaws.comlgcstandards.com |

| Ion Chromatography (IC) | Ionic Impurities, Starting Materials | Quantification of specific ionic species or amine-related starting materials. | google.com |

Pharmacological and Biological Activity Research of N Ethyl 1 Methylpyrrolidin 3 Amine and Its Derivatives

Investigation of Biological Targets and Mechanisms of Action

Research into N-ethyl-1-methylpyrrolidin-3-amine and its related structures has identified numerous interactions with key biological targets, leading to a deeper understanding of their mechanisms of action at a molecular level.

Interaction with Neurotransmitter Receptors and Enzymes

The pyrrolidine (B122466) scaffold, a core component of this compound, is instrumental in the design of molecules that target various receptors and enzymes. The stereochemistry and three-dimensional nature of the non-planar pyrrolidine ring allow it to effectively explore the pharmacophore space. nih.gov

Derivatives have shown significant interactions with several key neurotransmitter systems:

Dopamine (B1211576) Receptors: Analogues of the antipsychotic agent eticlopride, which incorporate an N-ethylpyrrolidine moiety, have been studied for their binding affinities to dopamine D2 and D3 receptors. nih.gov These studies found that the N-ethyl group was well-tolerated and in some cases contributed to high binding affinity, positioning these compounds as potential D2/D3 receptor antagonists for treating psychiatric disorders. nih.gov

Serotonin (B10506) Receptors: Pyrrolidine-indole derivatives are being investigated as selective modulators for the 5-HT2 serotonin receptor, with potential applications in treating various CNS disorders, including psychosis and other mental illnesses. acs.orggoogle.com Conversely, replacing a methylpiperazine group with N-methylpyrrolidin-3-amine in a series of quinoxaline (B1680401) derivatives led to a significant (~1000-fold) drop in affinity for the 5-HT3A receptor, highlighting the structural sensitivity of this interaction. researchgate.net Further studies on 1H-pyrrolo[3,2-c]quinoline derivatives showed that an ethyl substituent on the basic nitrogen of an (R)-2-(aminomethyl)pyrrolidinyl moiety maintained high affinity for the 5-HT6 receptor. mdpi.com

Calcium Channels: Novel pyrrolidine-based compounds have been developed as potent inhibitors of T-type calcium channels (Caᵥ3.1 and Caᵥ3.2), which are promising targets for treating neuropathic pain. tandfonline.com

Other Enzyme Systems: The pyrrolidine core is present in molecules designed to inhibit a range of enzymes. These include phosphoinositide 3-kinase p110δ (PI3Kδ), implicated in inflammatory diseases, and MurA, a bacterial enzyme, making it a target for novel antibacterial agents. researchgate.net Polyhydroxylated pyrrolidines have also been developed as inhibitors of α-glucosidase and aldose reductase, which are relevant to metabolic diseases. frontiersin.org

Modulation of Physiological Processes through Amine Interactions

The amine groups within this compound and its derivatives are critical for their biological activity, primarily through their ability to form key interactions with protein targets. The basicity of the pyrrolidine nitrogen, which can be modulated by substituents, plays a crucial role. nih.gov

A key mechanism of action for aminergic ligands is the formation of a salt bridge with a conserved aspartic acid residue (D3.32) in the binding site of G-protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. mdpi.com The geometry of the amine fragment and the substitution pattern on the nitrogen atom can significantly influence the strength and stability of this interaction, thereby affecting ligand affinity and efficacy. mdpi.com

Medicinal Chemistry Applications and Drug Discovery Research

The structural features of this compound make it and its parent scaffold valuable tools in medicinal chemistry for the discovery of new drugs.

This compound as a Core Scaffold for New Drug Development

The five-membered pyrrolidine ring is a widely used scaffold in medicinal chemistry for creating compounds to treat human diseases. nih.govresearchgate.net Its advantages include a non-planar, three-dimensional structure that provides better spatial exploration compared to flat aromatic rings, and the presence of stereogenic carbons that allow for fine-tuning of biological activity. nih.gov this compound itself is used as a building block or scaffold in the development of more complex molecules for research. smolecule.com An example is the compound CHEMBL3273183, a complex molecule built upon this scaffold, which is being investigated for potential applications in treating neurological and psychiatric disorders. ontosight.ai The development of novel pyrrolidine-based inhibitors for targets like T-type calcium channels further demonstrates the utility of this core structure in drug discovery programs. tandfonline.com

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Based Ligands

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrrolidine-based compounds. These studies systematically alter the structure of a lead compound to understand how specific chemical features affect its biological activity.

Key SAR findings for pyrrolidine-based ligands include:

Ring Substitution and Configuration: The position and orientation of substituents on the pyrrolidine ring are critical. For certain PPARα/γ dual agonists, a cis-configuration of substituents at the 3 and 4 positions was preferred over the trans orientation. nih.gov For a series of anticonvulsant agents, substituents at the 3-position of a pyrrolidine-2,5-dione scaffold strongly influenced activity. nih.gov

N-Substitution: The substituent on the pyrrolidine nitrogen significantly impacts activity. In studies of retinoic acid-related orphan receptor γ (RORγt) ligands, tertiary amines were found to be more potent agonists than unsubstituted (secondary) pyrrolidines. nih.gov In the development of dopamine D2/D3 receptor ligands, small N-alkyl groups were poorly tolerated on their own, but adding a linker and a secondary pharmacophore improved affinities. nih.gov

Amine Fragment Geometry: In a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the geometry of the amine-containing side chain was found to be critical. An (R)-2-(aminomethyl)pyrrolidine congener was preferred for interaction with the 5-HT6 receptor over other arrangements. mdpi.com

Table 1: Selected SAR Findings for Pyrrolidine Derivatives

| Target/Application | Structural Modification | Impact on Activity | Citation |

| Dopamine D2/D3 Receptors | Expanding the pyrrolidine ring | Detrimental to binding affinity | nih.gov |

| Dopamine D2/D3 Receptors | N-ethyl group on pyrrolidine | Well-tolerated, can contribute to high affinity | nih.gov |

| 5-HT3A Receptors | Replacement of methylpiperazine with N-methylpyrrolidin-3-amine | ~1000-fold drop in affinity | researchgate.net |

| Anticonvulsant Activity | Substituents at position 3 of pyrrolidine-2,5-dione ring | Strongly affects activity and seizure model specificity | nih.gov |

| RORγt Agonism | Unsubstituted pyrrolidine nitrogen vs. Tertiary amine | Weak agonism vs. Potent agonism | nih.gov |

Development of Therapeutics for Neurological and Psychiatric Disorders

The unique properties of the pyrrolidine scaffold have led to its extensive use in the development of therapeutics for a range of neurological and psychiatric conditions.

Neuropathic Pain: Researchers have successfully designed and synthesized novel pyrrolidine-based T-type calcium channel inhibitors. tandfonline.com One promising compound from this class effectively alleviated symptoms in animal models of neuropathic pain, suggesting this is a viable therapeutic strategy. tandfonline.com

Psychiatric Disorders: Derivatives are being actively pursued as treatments for psychiatric illnesses. Pyrrolidine-based dopamine D2/D3 receptor antagonists are being investigated as potential antipsychotics. nih.gov Furthermore, the development of glycine (B1666218) transporter 1 (GlyT1) inhibitors based on a pyrrolidine structure represents a potential treatment for schizophrenia by modulating glutamatergic neurotransmission. nih.gov

Neurodegenerative and Cognitive Disorders: Pyrrolidine derivatives are being explored for conditions involving cognitive decline. Selective 5-HT6 receptor antagonists, which can be built on a pyrrolidine framework, are a promising target for improving cognitive function in Alzheimer's disease. mdpi.com Additionally, pyrrolidine dithiocarbamate (B8719985) has shown potential in animal models for reducing neuroinflammation and improving cognitive outcomes. nih.gov

Epilepsy: The pyrrolidine-2,5-dione (succinimide) core is a well-established scaffold for anticonvulsant agents. dergipark.org.tr SAR studies have identified derivatives with broad-spectrum anticonvulsant activity in multiple seizure models, sometimes outperforming existing antiepileptic drugs. nih.gov

Antimicrobial and Antiparasitic Activities of Pyrrolidine Derivatives

The pyrrolidine scaffold is a versatile structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial and antiparasitic effects. frontiersin.org Research has demonstrated the potential of these compounds in combating various pathogens, from bacteria and fungi to parasites like the malaria-causing Plasmodium falciparum. frontiersin.orggoogle.com

The antimicrobial properties of pyrrolidine derivatives have been explored against a variety of bacterial and fungal strains. For instance, certain sulfonylamino pyrrolidine derivatives have shown antibacterial activity against S. aureus, E. coli, and P. aeruginosa. frontiersin.org Similarly, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have demonstrated inhibitory effects against E. coli DNA gyrase. frontiersin.org In the realm of antifungal agents, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione has shown significant inhibitory activity against a broad spectrum of fungi. researchgate.net

In the context of antiparasitic activity, pyrrolidine derivatives have emerged as promising candidates for antimalarial drug discovery. google.comacs.org A notable example is the identification of pyrrolidines as a novel chemotype with antimalarial properties through a hybrid target-phenotype drug discovery approach. google.com This strategy involved screening large chemical libraries for compounds with activity against Plasmodium falciparum and identifying those with drug-like properties. google.com Further optimization of these pyrrolidine-based hits holds the potential for developing new clinical candidates for malaria treatment. google.com Additionally, some 3,4,5-trimethoxyphenyl derivatives of pyrrolidone have shown potential as agents against malaria, leishmaniasis, and trypanosomiasis. mdpi.com

The versatility of the pyrrolidine ring allows for extensive chemical modifications, enabling the synthesis of diverse libraries of compounds for screening. acs.orgnih.gov This structural flexibility is crucial for developing derivatives with enhanced potency and selectivity against microbial and parasitic targets. acs.orgnih.gov

Table 1: Examples of Antimicrobial and Antiparasitic Pyrrolidine Derivatives

| Compound Class | Target Organism/Enzyme | Key Findings | Reference |

|---|---|---|---|

| Sulfonylamino pyrrolidine derivatives | S. aureus, E. coli, P. aeruginosa | Showed antibacterial activity. | frontiersin.org |

| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli DNA gyrase | Inhibited the enzyme at concentrations similar to the standard novobiocin. | frontiersin.org |

| 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione | Various fungi | Exhibited significant in vitro inhibitory activities against a broad spectrum of fungi. | researchgate.net |

| Pyrrolidine derivatives | Plasmodium falciparum | Identified as a novel chemotype with antimalarial activity. | google.com |

| 3,4,5-Trimethoxyphenyl pyrrolidone derivatives | Malaria, leishmaniasis, trypanosomiasis | Showed potential as antiparasitic agents. | mdpi.com |

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Studies

The preclinical evaluation of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties is a critical step in the drug development process. While specific data for this compound is limited in the public domain, general principles and findings from studies on related pyrrolidine derivatives can provide valuable insights.

Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies often involve administering the compound to animal models, such as rats, to determine its concentration in plasma and various tissues over time. inchem.orgresearchgate.net For instance, studies on N-methylpyrrolidone (NMP), a related compound, in rats have shown that it is rapidly distributed and primarily eliminated through biotransformation into polar metabolites excreted via the kidneys. inchem.org The half-life of NMP in rat plasma was found to be 7-10 hours. inchem.org For other pyrrolidine derivatives, such as the H3 receptor antagonist ABT-239, preclinical studies in rats have demonstrated good oral bioavailability and CNS penetration. nih.gov

Pharmacodynamics, on the other hand, examines what the drug does to the body. This involves studying the drug's mechanism of action and its effects at the target site. For pyrrolidine derivatives with therapeutic potential, preclinical PD studies aim to demonstrate efficacy in relevant animal models of disease. For example, H3 receptor antagonists based on a 2-aminoethylbenzofuran skeleton containing a pyrrolidine moiety have shown potent cognition and attention-enhancing properties in animal models. acs.orgresearchgate.net

The relationship between PK and PD is crucial for establishing a compound's therapeutic window. The goal is to achieve sufficient drug concentration at the target site for a desired duration to elicit the intended pharmacological effect without causing significant toxicity. researchgate.net Preclinical studies on various pyrrolidine-based compounds have highlighted the importance of optimizing their physicochemical properties to achieve favorable PK/PD profiles suitable for oral administration. researchgate.net

Toxicological Considerations and Safety Assessments in Drug Development

Toxicological evaluation is a mandatory and crucial component of drug development, designed to identify potential adverse effects of a new chemical entity before it is administered to humans. While specific toxicological data for this compound is not extensively available in publicly accessible literature, general toxicological considerations for pyrrolidine derivatives and related compounds can be informative.

Safety assessments begin with in vitro assays and progress to in vivo studies in animal models. nih.gov These studies aim to determine the acute, sub-chronic, and chronic toxicity of a compound, as well as its potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. mst.dkeuropa.eu

For instance, N-methylpyrrolidone (NMP), a structurally related solvent, has undergone extensive toxicological testing. It is classified as a skin and eye irritant and a reproductive toxicant. mst.dk Developmental toxicity studies in rats have indicated that NMP exposure can induce adverse effects in fetuses. inchem.orgmst.dk Inhalation studies in rats at high concentrations resulted in pulmonary edema and congestion. inchem.org

Safety data sheets for this compound and its dihydrochloride (B599025) salt indicate that it is considered hazardous, with warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. cymitquimica.comsigmaaldrich.comfluorochem.co.uk Standard precautionary measures, such as wearing personal protective equipment and ensuring adequate ventilation, are recommended when handling this compound. cymitquimica.com

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for impurities in pharmaceutical products, including residual solvents. europa.eu N-Methylpyrrolidone is listed as a Class 2 solvent, meaning its presence in pharmaceutical products should be limited due to its inherent toxicity. europa.eu

Applications of N Ethyl 1 Methylpyrrolidin 3 Amine Beyond Medicinal Chemistry

Role as a Synthetic Intermediate in Diverse Chemical Syntheses

N-ethyl-1-methylpyrrolidin-3-amine serves as a versatile synthetic intermediate, acting as a building block for more complex molecules. Its bifunctional nature, containing both a tertiary and a secondary amine, allows for a range of chemical transformations. This makes it a precursor in the synthesis of specialty chemicals, including those with applications in agriculture and material dyes. fishersci.no

One of the key applications of this amine is in the preparation of its quaternary ammonium (B1175870) salt derivative, N-ethyl-N-methylpyrrolidinium bromide (MEP). cymitquimica.comnih.gov This transformation is a standard quaternization reaction where the tertiary amine on the pyrrolidine (B122466) ring is alkylated. MEP is recognized as an important intermediate in the synthesis of agrochemicals and dyestuffs. fishersci.no The pyrrolidine scaffold is a common feature in various biologically active compounds and functional materials, making its precursors valuable in chemical manufacturing. nih.gov The industrial production of related pyrrolidone compounds, such as N-Methyl-2-Pyrrolidone (NMP), in quantities of 20,000 to 30,000 tons annually for use as an industrial solvent, underscores the commercial significance of this class of chemicals. atamanchemicals.com

Exploration in Materials Science

The unique properties of the pyrrolidine ring system have led to its exploration in various areas of materials science, from polymer development to energy storage solutions.

While direct studies on polymeric derivatives of this compound for targeted delivery are not extensively documented, the broader class of substituted pyrrolidines is utilized in polymer science. Tertiary amines, including N-methylpyrrolidines and their derivatives, are employed as catalysts in the formation of polyurethane foams. google.com These amines can be blocked with polymer acids to create delayed-action catalysts, which are crucial for controlling the foam-forming reaction. google.com This application demonstrates the potential for pyrrolidine-based compounds to be integrated into polymer backbones or used as reactive modifiers in the synthesis of advanced materials.

A significant application for derivatives of this compound is in the field of energy storage, specifically in redox flow batteries. The quaternary ammonium salt, N-ethyl-N-methylpyrrolidinium bromide (MEP), which can be synthesized from precursors like N-methylpyrrolidine, is widely used as a bromine complexing agent (BCA) in zinc-bromine and vanadium-bromide flow batteries. semanticscholar.orgimpactdakota.com

In these batteries, elemental bromine is generated at the positive electrode during the charging cycle. semanticscholar.org Bromine has limited solubility in the aqueous electrolyte and is volatile, which can lead to capacity loss and safety concerns. semanticscholar.org BCAs like MEP are added to the electrolyte to capture the generated bromine, forming a dense, oily polybromide complex that is immiscible with the aqueous phase and settles at the bottom of the electrolyte tank. semanticscholar.org This sequestering of bromine prevents its escape and reduces its corrosive effects. semanticscholar.orgimpactdakota.com The synthesis of MEP typically involves the reaction of N-methylpyrrolidine with bromoethane, a process for which this compound could serve as a functionalized precursor. semanticscholar.org

Industrial Applications and Chemical Manufacturing

The industrial utility of this compound is primarily linked to its role as a precursor in chemical manufacturing. It is available from commercial chemical suppliers, indicating its use in both research and larger-scale production. sigmaaldrich.com Its conversion to N-ethyl-N-methylpyrrolidinium bromide is a key industrial process, yielding a product used in the formulation of agrochemicals and as a component in high-performance batteries. fishersci.noimpactdakota.com

The manufacturing processes for related chemicals, such as N-Methyl-2-pyrrolidone (NMP), involve large-scale ester-to-amide conversions or the reaction of acrylonitrile (B1666552) with methylamine (B109427). atamanchemicals.com Similarly, industrial-scale methods for producing substituted pyrrolidines often involve catalytic hydrogenation or reductive amination processes. google.com These established manufacturing routes highlight the feasibility of producing this compound and its derivatives for a range of industrial uses beyond the pharmaceutical sector. atamanchemicals.commst.dk

Computational Chemistry and Theoretical Studies on N Ethyl 1 Methylpyrrolidin 3 Amine

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as N-ethyl-1-methylpyrrolidin-3-amine, with a biological target, typically a protein receptor or enzyme. These simulations are crucial in the early stages of drug discovery for identifying potential therapeutic targets and for the rational design of more potent and selective molecules.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of these simulations can be understood from studies on structurally related pyrrolidine (B122466) derivatives. For instance, computational simulations have been successfully employed to identify pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, a target implicated in Alzheimer's pathology. nih.gov In such studies, a ligand-based pharmacophore is often designed and used as a 3D query to screen chemical databases for molecules with the potential to bind to the target. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand within a binding site and estimate the binding energy. For tertiary amines like this compound, the protonated state of the amine group under physiological conditions is a key factor, as it can form crucial ionic interactions with acidic residues, such as aspartic acid, in the binding pocket of a receptor. mdpi.com For example, in the M1 muscarinic receptor, the cationic amine of ligands forms a salt bridge with Asp105. mdpi.com

The predicted binding affinity is often expressed as a docking score, with lower scores generally indicating a more favorable interaction. Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interactions. rjraap.com

Table 1: Representative Data from Molecular Docking Studies of Pyrrolidine Derivatives

| Compound Class | Target | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 | - | Dock score > 67.67 (GoldScore) | nih.gov |

| 1H-Pyrrolo[3,2-c]quinoline derivatives | 5-HT6 Receptor | D3.32 | Moderate to high affinity | mdpi.com |

| Tricyclic Antidepressants (tertiary amines) | NMDA Receptor | Asparagine residues | - | rjraap.com |

| Carbamate-bridged compounds | M1 Muscarinic Receptor | Asp105, Asn382 | Ki values in the nanomolar range | mdpi.com |

This table presents generalized data from studies on related compounds to illustrate the type of information obtained from molecular docking. The specific values are context-dependent and vary with the target and software used.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.

One of the key applications of quantum chemistry is the prediction of molecular geometries and the energies of different conformations. For pyrrolidine derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(2d,2p)) are commonly used to obtain optimized structures. beilstein-journals.org These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (FT-IR), which can then be compared with experimental data for validation. researchgate.net

The electronic properties of a molecule, such as the distribution of electron density, are crucial for understanding its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For some pyrrolidine derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.25 eV, indicating significant charge transfer phenomena within the molecule. researchgate.net

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with biological targets. researchgate.net

Table 2: Representative Quantum Chemical Calculation Data for Pyrrolidine Derivatives

| Calculation Method | Property | Typical Values/Findings | Reference |

| DFT (B3LYP/6-311++G(2d,2p)) | Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. | beilstein-journals.org |

| DFT | HOMO-LUMO Energy Gap | ~4.25 eV for some derivatives, indicating charge transfer. | researchgate.net |

| DFT | Natural Bond Orbital (NBO) Analysis | Reveals hyperconjugative interactions and stabilization energies. | researchgate.net |

| M06-2X/6-311+G(d,p) | Reaction Energies | Used to calculate the relative stability of isomers and reaction products. | acs.org |

This table is illustrative and presents the types of data generated from quantum chemical calculations on related pyrrolidine structures.

Conformational Analysis and Stereochemical Influences on Activity

The biological activity of a molecule is often highly dependent on its three-dimensional structure, including its conformation and stereochemistry. Conformational analysis of this compound is essential for understanding how its shape influences its interaction with biological targets.

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various "puckered" conformations, most commonly described as envelope and twist forms. The specific substituents on the ring significantly influence the preferred conformation. acs.org For N-substituted pyrrolidines, computational methods can be used to determine the relative energies of different conformers and the energy barriers between them. researchgate.net

For instance, theoretical studies on pyrrolidine itself have shown that the energy difference between different conformers can be small, and the preferred conformation can depend on the computational method and basis set used. acs.org The presence of substituents, such as the ethyl and methyl groups in this compound, will further influence the conformational landscape. The stereochemistry at the C3 position is also a critical factor. The (R) and (S) enantiomers of a chiral molecule can exhibit significantly different biological activities due to their distinct spatial arrangements, which affect how they fit into a chiral binding site of a receptor.

Quantum mechanics calculations have been used to study the conformational preferences of N-substituted pyrrolidines in different environments. rsc.org These studies have shown that the protonation state of the pyrrolidine ring nitrogen can alter the preferred envelope conformation, which is particularly relevant for biological activity under varying pH conditions, such as those found in different cellular compartments. rsc.org NMR spectroscopy, in conjunction with theoretical calculations, is a powerful tool for studying the conformational equilibrium of pyrrolidine derivatives in solution. beilstein-journals.orgacs.org

Table 3: Conformational Preferences of Substituted Pyrrolidines

| Compound Type | Key Finding | Method | Reference |

| N-H Pyrrolidine | N-H equatorial structure is the most stable. | HF and B3LYP with aug-cc-pVQZ basis set | acs.org |

| N-alkylated polyhydroxypyrrolidines | Protonation of the pyrrolidine ring alters the preferred envelope conformation. | Quantum Mechanics Calculations | rsc.org |

| Pyrrolidine Nucleotide Analogs | Alkylation/acylation of the pyrrolidine nitrogen can tune the ring conformation. | NMR and Molecular Modeling | beilstein-journals.org |

| N-[2-(1-pyrrolidinyl)ethyl]acetamides | Compounds capable of adopting a specific low-energy conformation exhibit kappa agonist properties. | Conformational Analysis | nih.gov |

This table summarizes findings from conformational analyses of various pyrrolidine derivatives to highlight the principles that would apply to this compound.

Simulations of Non-Adiabatic Dynamics and Relaxation Processes in Tertiary Amines

Non-adiabatic dynamics simulations explore the photochemical and photophysical processes that occur when a molecule absorbs light and transitions to an electronically excited state. For tertiary amines, these processes are of fundamental interest and have been the subject of theoretical and experimental studies.

Time-resolved photoelectron imaging, supported by extensive theoretical calculations, has been used to study the non-adiabatic relaxation dynamics in a series of tertiary aliphatic amines, including the cyclic tertiary amine N-methylpyrrolidine. rsc.org These studies have revealed that following UV excitation, these molecules undergo rapid internal conversion, a process where the molecule transitions between electronic states of the same multiplicity without emitting light.

A key finding in the study of tertiary aliphatic amines is the role of Rydberg-valence state mixing in driving the non-adiabatic dynamics. rsc.org Specifically, the evolution of valence character along a nitrogen-carbon (N-C) stretching coordinate within a 3p Rydberg state appears to be a critical factor. rsc.org This is in contrast to primary and secondary amines, where the 3s Rydberg state plays a more dominant role. rsc.org

The structural rigidity of the amine can also significantly influence the relaxation dynamics. For example, in the rigid, caged tertiary amine azabicyclo[2.2.2]octane (ABCO), certain conformational reorganizations are not possible, which affects the internal conversion pathways. rsc.org This suggests that the flexibility of the pyrrolidine ring in this compound would play a role in its excited-state dynamics. The lifetime of the excited states and the specific relaxation pathways are influenced by factors such as the molecule's symmetry and conformational rigidity. rsc.org

Table 4: Key Findings in Non-Adiabatic Dynamics of Tertiary Amines

| Molecule(s) | Experimental/Theoretical Method | Key Observation | Reference |

| N,N-dimethylisopropylamine, N,N-dimethylpropylamine, N-methylpyrrolidine | Time-resolved photoelectron imaging and theoretical calculations | Evolution of valence character along an N–C stretching coordinate within the 3p manifold drives non-adiabatic dynamics. | rsc.org |

| Azabicyclo[2.2.2]octane (ABCO) | Time-resolved photoelectron imaging and quantum mechanical calculations | Conformational rigidity influences intramolecular vibrational redistribution and excited-state lifetimes. | rsc.org |

This table highlights significant findings from studies on the non-adiabatic dynamics of related tertiary amines.

Future Directions and Emerging Research Avenues for N Ethyl 1 Methylpyrrolidin 3 Amine

Novel Synthetic Methodologies and Sustainable Chemistry Initiatives

The synthesis of pyrrolidine (B122466) derivatives is an active area of research, with numerous strategies being developed to improve efficiency, stereoselectivity, and sustainability. nih.gov Classical methods for constructing the pyrrolidine ring include 1,3-dipolar cycloadditions, Pictet-Spengler reactions, and various aminocyclization reactions. nih.gov For instance, 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a well-established method for producing substituted pyrrolidines with controlled stereochemistry. nih.gov

Recent efforts have focused on developing more sustainable and environmentally friendly synthetic routes. researchgate.net These "green chemistry" initiatives aim to use less hazardous solvents, reduce waste, and employ milder reaction conditions. researchgate.netacs.orgmdpi.com For example, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using potassium carbonate as a catalyst at a moderate temperature of 90°C, showcasing a greener alternative to traditional methods that often employ toxic solvents and high pressures. researchgate.net The development of such methodologies is crucial for the large-scale, environmentally responsible production of N-ethyl-1-methylpyrrolidin-3-amine and its analogs. rsc.org

Future research in this area will likely focus on the development of catalytic, enantioselective methods for the synthesis of chiral pyrrolidine derivatives. The use of biocatalysts and flow chemistry are also promising avenues for creating more efficient and sustainable synthetic processes.

Advancements in High-Throughput Screening and Drug Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against specific biological targets. whiterose.ac.uk The development of fragment-based drug discovery (FBDD) has further refined this process. whiterose.ac.uk FBDD utilizes smaller, less complex molecules ("fragments") to identify initial binding interactions, which can then be optimized into more potent lead compounds. whiterose.ac.uk The three-dimensional nature of pyrrolidine-containing fragments makes them particularly valuable for exploring the complex binding pockets of proteins. whiterose.ac.uk

The integration of computational tools and in silico screening methods has significantly accelerated the drug discovery process. mdpi.com Virtual screening allows for the pre-selection of promising candidates from vast chemical libraries, reducing the time and cost associated with experimental screening. For this compound and its derivatives, these platforms can be used to predict their binding affinity to various targets and guide the design of new analogs with improved pharmacological properties. ontosight.ai

Exploration of New Therapeutic Areas and Biological Targets